

detailed experimental procedure for 4-Amino-2,6-diphenylphenol synthesis

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Compound of Interest

Compound Name: 4-Amino-2,6-diphenylphenol

Cat. No.: B1268537

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Synthesis of 4-Amino-2,6-diphenylphenol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **4-Amino-2,6-diphenylphenol**, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the nitration of 2,6-diphenylphenol to yield 4-nitro-2,6-diphenylphenol, followed by the subsequent reduction of the nitro group to the desired amine.

Physicochemical Data

The following table summarizes key quantitative data for the starting material, intermediate, and final product.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Appearance	CAS Number
2,6-Diphenylphenol	C ₁₈ H ₁₄ O	246.31	101-103	White to off-white powder	2432-11-3
4-Nitro-2,6-diphenylphenol	C ₁₈ H ₁₃ NO ₃	291.31	137-139	Light orange to yellow crystalline powder	2423-73-6
4-Amino-2,6-diphenylphenol	C ₁₈ H ₁₅ NO	261.32	148-150	Solid	50432-01-4

Experimental Protocols

This synthesis is performed in two primary stages: nitration of the starting phenol and subsequent reduction of the nitro-intermediate.

Step 1: Synthesis of 4-Nitro-2,6-diphenylphenol via Nitration

This procedure details the selective nitration of 2,6-diphenylphenol at the para position.

Materials and Reagents:

- 2,6-Diphenylphenol
- Concentrated Nitric Acid (68%)
- Carbon Tetrachloride
- Deionized Water
- Anhydrous Sodium Sulfate
- Round-bottom flask (250 mL) with a magnetic stirrer

- Dropping funnel
- Ice bath
- Büchner funnel and flask
- Standard laboratory glassware

Procedure:

- In a 250 mL four-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2,6-diphenylphenol (e.g., 0.1 mol, 24.63 g) in 100 mL of carbon tetrachloride.
- Cool the stirred solution to 0-5 °C using an ice bath.
- Slowly add concentrated nitric acid (e.g., 0.11 mol, 7.0 mL) dropwise to the solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, followed by stirring at room temperature for an additional 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of 100 mL of cold deionized water.
- Separate the organic layer and wash it sequentially with 50 mL of deionized water and 50 mL of a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-nitro-2,6-diphenylphenol.
- Recrystallize the crude product from ethanol to obtain a purified light orange to yellow crystalline powder.

Step 2: Synthesis of 4-Amino-2,6-diphenylphenol via Reduction

This protocol describes the reduction of the nitro-intermediate to the final amino-phenol product using hydrazine hydrate as the reducing agent and a catalyst.

Materials and Reagents:

- 4-Nitro-2,6-diphenylphenol
- Ethanol
- Hydrazine Hydrate (80%)
- Palladium on Carbon (10% Pd/C) or a suitable reduction catalyst
- Diatomaceous earth (e.g., Celite®)
- Round-bottom flask (250 mL) with a reflux condenser and magnetic stirrer
- Heating mantle
- Büchner funnel and flask
- Standard laboratory glassware

Procedure:

- In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitro-2,6-diphenylphenol (e.g., 0.05 mol, 14.57 g) in 100 mL of ethanol.
- Add a catalytic amount of 10% Palladium on Carbon (e.g., 0.5 g).
- Heat the mixture to 75 °C with stirring.
- Slowly add hydrazine hydrate (80%) (e.g., 0.075 mol, 3.75 mL) dropwise to the heated suspension over a period of 30 minutes.

- After the addition is complete, maintain the reaction at reflux for 3 hours, monitoring the progress by TLC.
- Upon completion, hot-filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
- Wash the filter cake with a small amount of hot ethanol.
- Combine the filtrate and washings, and remove the solvent under reduced pressure.
- Recrystallize the resulting crude product from a suitable solvent system (e.g., ethanol/water) to yield purified **4-amino-2,6-diphenylphenol**.

Visualized Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis process.



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Caption: Synthetic workflow for **4-Amino-2,6-diphenylphenol**.

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